

4-Chloro-2-(methylsulfanyl)pyridine CAS number 334542-44-8

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Compound of Interest

Compound Name: 4-Chloro-2-(methylsulfanyl)pyridine

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An In-depth Technical Guide to **4-Chloro-2-(methylsulfanyl)pyridine** (CAS: 334542-44-8): A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, pyridine-based heterocycles are fundamental scaffolds, forming the core of numerous FDA-approved drugs.^{[1][2]} Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Within this vital class of compounds, **4-Chloro-2-(methylsulfanyl)pyridine** has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.^[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **4-Chloro-2-(methylsulfanyl)pyridine**. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the strategic insights that enable its effective use in the laboratory. The objective is to move beyond a simple recitation of facts to an expert analysis of why this reagent is chosen and how its distinct functionalities can be leveraged to accelerate the drug discovery pipeline.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. **4-Chloro-2-(methylsulfanyl)pyridine** is typically

supplied as a liquid with a high degree of purity, essential for avoiding side reactions in sensitive downstream applications.[3][4]

Key Properties Summary

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 334542-44-8 | [3][4][5] |
| Molecular Formula | C ₆ H ₆ ClNS | [3][4][5] |
| Molecular Weight | 159.64 g/mol | [5] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95-98% | [3][5] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [3][6] |
| Synonyms | 4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine | [4] |

Spectroscopic Profile

While experimental spectra are specific to the sample and conditions, the structure of **4-Chloro-2-(methylsulfanyl)pyridine** allows for predictable spectroscopic signatures crucial for its identification and quality control.

- ¹H NMR (Proton NMR):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group's protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (coupling) revealing their positions relative to each other and the nitrogen atom.[7][8] The methylthio group (-SCH₃) protons will appear as a sharp singlet in the upfield region (typically 2.0-3.0 ppm).
- ¹³C NMR (Carbon NMR):** The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (~120-160 ppm), while the methyl carbon will appear significantly upfield.[8]

- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. Key signals would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the pyridine ring, and a C-Cl stretching band in the fingerprint region.[\[9\]](#)[\[10\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry will show a molecular ion (M^+) peak corresponding to the molecule's mass. A characteristic isotopic pattern for chlorine (M^+ and $M+2$ peaks in an approximate 3:1 ratio) will be a definitive feature, confirming the presence of a single chlorine atom.[\[10\]](#)

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines and pyrimidines often involves the chlorination of hydroxy-precursors. A common and industrially scalable approach for analogous compounds involves reacting the corresponding 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl_3), often in the presence of an organic base.[\[11\]](#)[\[12\]](#) This transformation is a cornerstone of heterocyclic chemistry, converting the hydroxyl group into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Generalized Synthetic Protocol

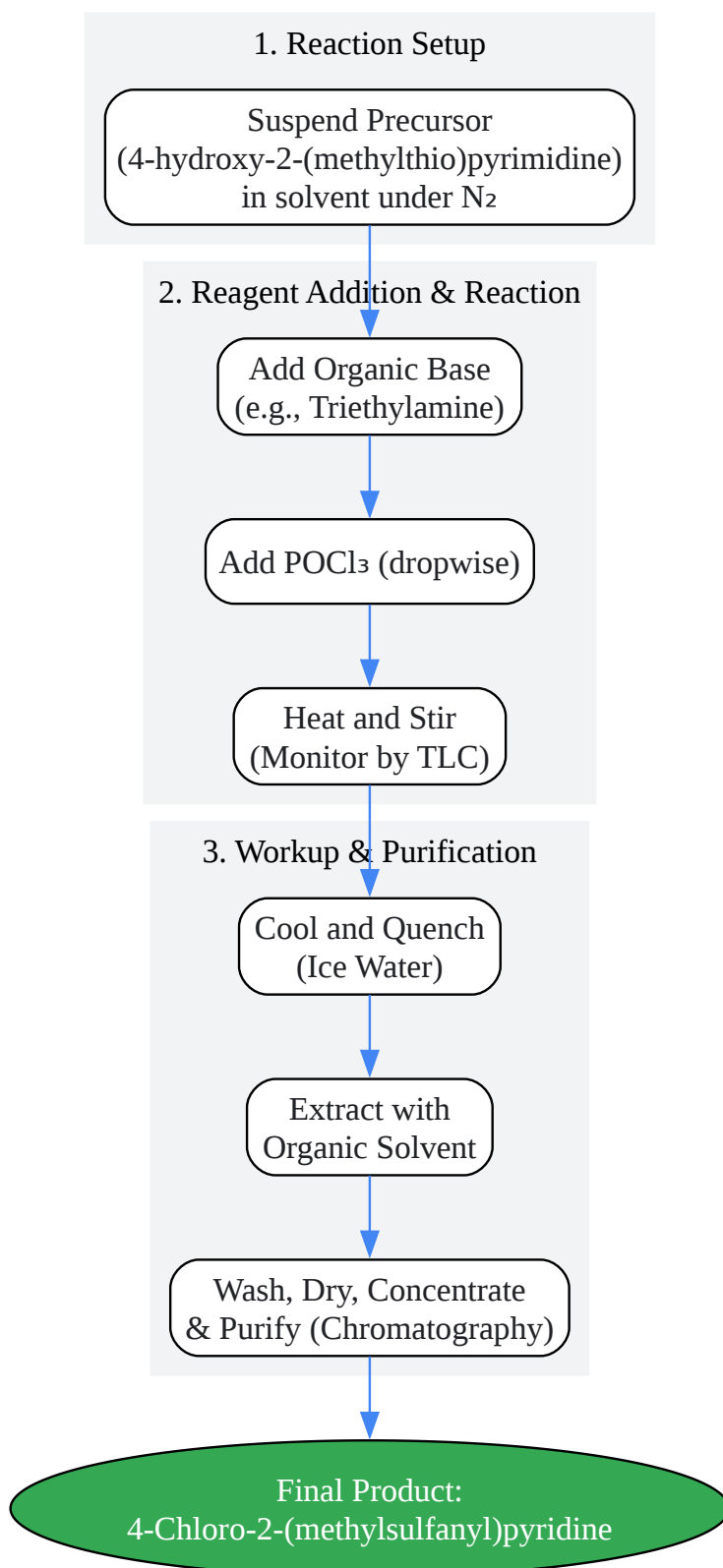
The following protocol is a representative example based on established chemical principles for the synthesis of similar chloro-heterocycles.

- **Reaction Setup:** The precursor, 4-hydroxy-2-(methylthio)pyrimidine, is suspended in a suitable solvent (e.g., a hydrocarbon or ether solvent) under an inert atmosphere (e.g., nitrogen or argon).[\[11\]](#)
- **Addition of Reagents:** An organic base (e.g., triethylamine or pyridine) is added to the mixture. Phosphorus oxychloride (POCl_3) is then added dropwise, typically at a controlled temperature to manage the exothermic reaction.[\[11\]](#)[\[12\]](#)
- **Reaction:** The mixture is heated to the target temperature (e.g., 50-100 °C) and stirred for several hours until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).[\[12\]](#)

- **Workup and Quenching:** After cooling, the reaction mixture is carefully quenched by pouring it onto ice or into cold water. This step neutralizes excess POCl₃.
- **Extraction and Purification:** The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, typically by column chromatography or distillation, to yield pure **4-Chloro-2-(methylsulfanyl)pyridine**.[\[13\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.



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Caption: A generalized workflow for the synthesis of **4-Chloro-2-(methylsulfanyl)pyridine**.

Chemical Reactivity and Synthetic Utility

The true value of **4-Chloro-2-(methylsulfanyl)pyridine** lies in its predictable and tunable reactivity. The pyridine ring is electron-deficient, which activates the C4 position (bearing the chlorine) toward nucleophilic aromatic substitution (S_NAr). The methylsulfanyl group at C2 offers a secondary point of modification, typically after oxidation.

Nucleophilic Aromatic Substitution (S_NAr) at C4

The chlorine atom at the 4-position is the primary site of reactivity. It can be readily displaced by a wide range of nucleophiles, making it an ideal handle for introducing molecular diversity. This is a cornerstone reaction for building libraries of compounds in drug discovery.[\[14\]](#)

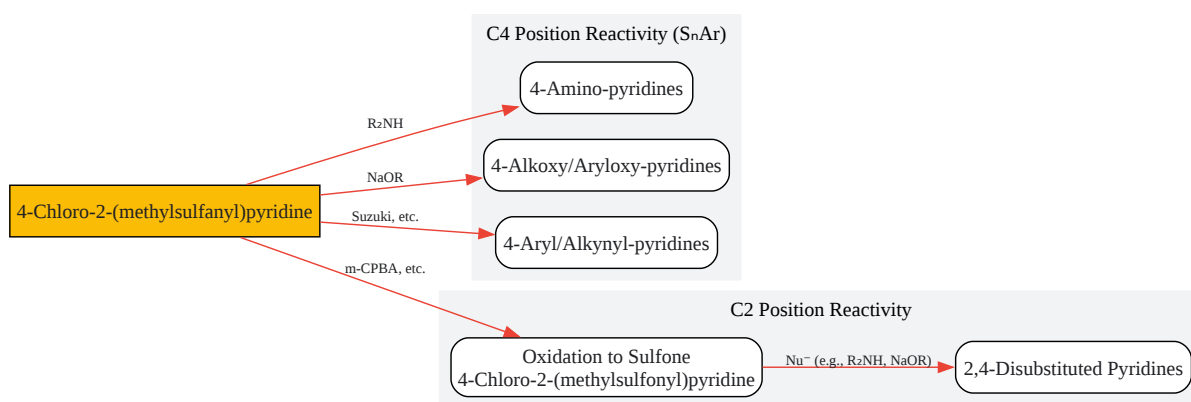
- **Amination:** Reaction with primary or secondary amines (e.g., Buchwald-Hartwig amination) introduces diverse amino groups, which are critical for modulating solubility and forming interactions with biological targets.
- **Alkoxylation/Aryloxylation:** Sodium or potassium alkoxides and phenoxides can displace the chloride to form ether linkages.[\[15\]](#)
- **Cross-Coupling Reactions:** The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), to form new carbon-carbon bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups.[\[13\]](#)

Modification of the 2-(Methylsulfanyl) Group

The sulfur atom of the methylsulfanyl group can be oxidized to a sulfoxide ($-SOCH_3$) or a sulfone ($-SO_2CH_3$). This oxidation dramatically changes the electronics of the group, transforming it from an electron-donating group into a powerful electron-withdrawing group. More importantly, the resulting methylsulfonyl group is an excellent leaving group, enabling a second, sequential nucleophilic substitution at the C2 position.[\[13\]](#)[\[16\]](#)

This two-step sequence (C4 substitution followed by C2 oxidation and substitution) provides a powerful strategy for the regioselective synthesis of 2,4-disubstituted pyridines, a common motif in pharmacologically active molecules.[\[17\]](#)

Reactivity Map



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Caption: Key reaction pathways for **4-Chloro-2-(methylsulfonyl)pyridine**.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable in a research environment. While comprehensive toxicological data for this specific compound may be limited, information from safety data sheets (SDS) for structurally similar chemicals provides essential guidance.[6]

Hazard Identification and PPE

| Hazard Class | Precaution | Required PPE |
|------------------------|--|--|
| Skin Irritation | Causes skin irritation. Avoid contact with skin.[18] | Impervious gloves (e.g., nitrile), lab coat.[19] |
| Eye Irritation | Causes serious eye irritation.[18] | Tightly fitting safety goggles or face shield.[6][19] |
| Respiratory Irritation | May cause respiratory irritation.[19] | Use only in a well-ventilated area or under a chemical fume hood.[6] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Handling and Storage Protocol

- Handling: Always handle **4-Chloro-2-(methylsulfanyl)pyridine** in a well-ventilated chemical fume hood.[6] Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][18] Keep it segregated from incompatible materials such as strong oxidizing agents.[18]
- Spills: In case of a spill, evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert, liquid-absorbent material and dispose of it as hazardous waste.

Conclusion

4-Chloro-2-(methylsulfanyl)pyridine, CAS 334542-44-8, is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development scientists. Its value is derived from the orthogonal reactivity of its two functional handles: the C4-chloro group, which is primed for a variety of nucleophilic substitution and cross-coupling reactions, and the C2-methylsulfanyl group, which can be activated via oxidation to enable a second, sequential substitution. This predictable, step-wise reactivity allows for the systematic and efficient construction of diverse molecular libraries. By understanding the principles of its synthesis,

reactivity, and safe handling, researchers can fully exploit the potential of this versatile building block to design and create the next generation of therapeutic agents.

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